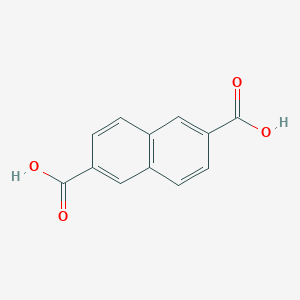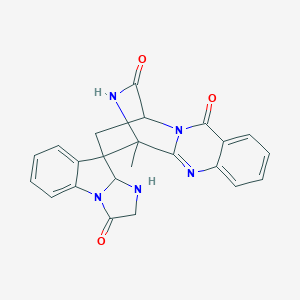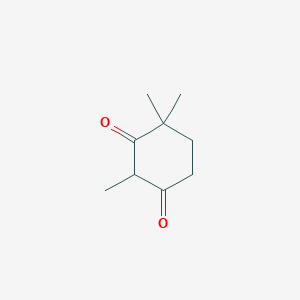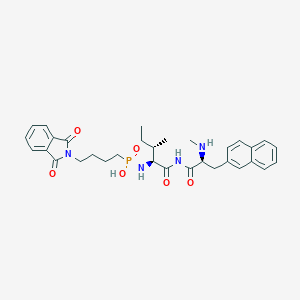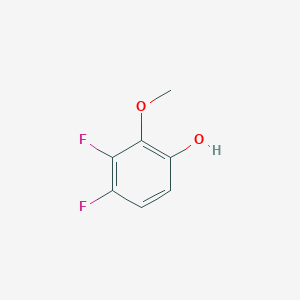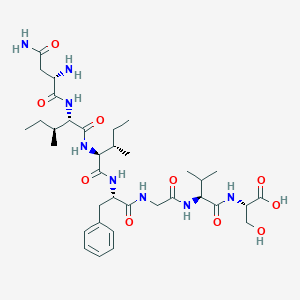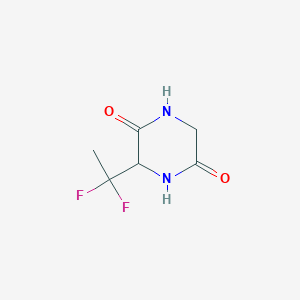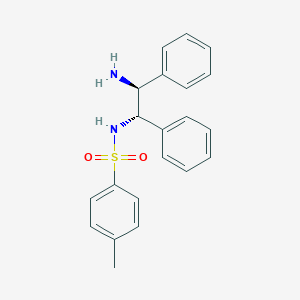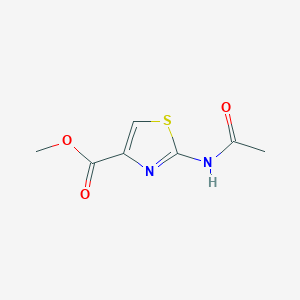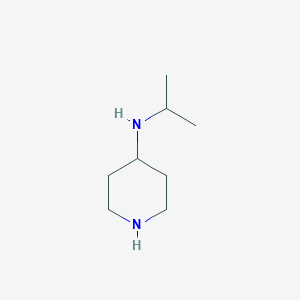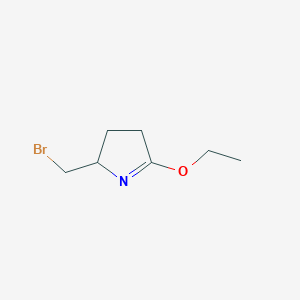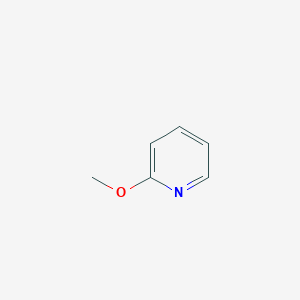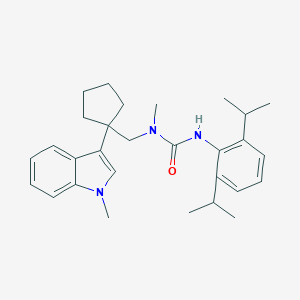
Urea, N'-(2,6-bis(1-methylethyl)phenyl)-N-methyl-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N'-(2,6-bis(1-methylethyl)phenyl)-N-methyl-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- is a chemical compound used in scientific research. It is commonly known as BI-9564 and has been studied for its potential use in cancer treatment. In
Wirkmechanismus
BI-9564 works by binding to the bromodomain of BET proteins, thereby preventing their interaction with acetylated histones. This results in the inhibition of gene expression, leading to the suppression of cancer cell growth. BI-9564 has been found to be highly selective for BET proteins and does not affect other bromodomain-containing proteins.
Biochemische Und Physiologische Effekte
BI-9564 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. BI-9564 has also been found to modulate the immune system by increasing the production of cytokines and enhancing T-cell activation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BI-9564 is its high selectivity for BET proteins, which makes it a promising candidate for cancer treatment. However, one of the limitations of BI-9564 is its complex synthesis method, which makes it difficult to produce in large quantities. Additionally, the high cost of production may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on BI-9564. One area of research is to explore its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another area of research is to investigate its use in other diseases, such as inflammatory disorders. Additionally, further studies are needed to optimize the synthesis method and improve the cost-effectiveness of BI-9564 production.
Conclusion:
In conclusion, BI-9564 is a promising compound that has shown potential for cancer treatment. Its selective targeting of BET proteins makes it a promising candidate for cancer therapy. Further research is needed to explore its full therapeutic potential and optimize its production for clinical use.
Synthesemethoden
BI-9564 is a complex organic compound that is synthesized using several steps. The synthesis method involves the use of various reagents and solvents, including but not limited to, tert-butyl isocyanate, 2,6-diisopropylaniline, and 1-methyl-1H-indole-3-carboxaldehyde. The final product is obtained by purifying the crude product using column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
BI-9564 has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) family of proteins. BET proteins are known to play a critical role in regulating gene expression, and their dysregulation has been linked to various types of cancer. BI-9564 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Eigenschaften
CAS-Nummer |
145131-58-4 |
|---|---|
Produktname |
Urea, N'-(2,6-bis(1-methylethyl)phenyl)-N-methyl-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- |
Molekularformel |
C29H39N3O |
Molekulargewicht |
445.6 g/mol |
IUPAC-Name |
3-[2,6-di(propan-2-yl)phenyl]-1-methyl-1-[[1-(1-methylindol-3-yl)cyclopentyl]methyl]urea |
InChI |
InChI=1S/C29H39N3O/c1-20(2)22-13-11-14-23(21(3)4)27(22)30-28(33)32(6)19-29(16-9-10-17-29)25-18-31(5)26-15-8-7-12-24(25)26/h7-8,11-15,18,20-21H,9-10,16-17,19H2,1-6H3,(H,30,33) |
InChI-Schlüssel |
UJWKCRLQJIAEGM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)N(C)CC2(CCCC2)C3=CN(C4=CC=CC=C43)C |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)N(C)CC2(CCCC2)C3=CN(C4=CC=CC=C43)C |
Andere CAS-Nummern |
145131-58-4 |
Synonyme |
3-(2,6-dipropan-2-ylphenyl)-1-methyl-1-[[1-(1-methylindol-3-yl)cyclope ntyl]methyl]urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



